![molecular formula C20H41ClN2 B14516269 1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride CAS No. 62634-14-4](/img/structure/B14516269.png)
1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound is known for its high nucleophilicity and basicity, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride typically involves the alkylation of DABCO with a tetradecyl halide, such as tetradecyl chloride or tetradecyl bromide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The resulting quaternary ammonium salt is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to its high nucleophilicity.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Complex Formation: The compound can form complexes with various metal ions, enhancing its utility in catalysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Complex Formation: Metal salts like copper(II) chloride or palladium(II) acetate are used to form complexes.
Major Products
The major products of these reactions include substituted DABCO derivatives, oxidized or reduced forms of the compound, and metal complexes that can be used in various catalytic processes.
Scientific Research Applications
1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride involves its high nucleophilicity and basicity. The compound can donate electron pairs to electrophilic centers, facilitating various chemical transformations. Its ability to form stable complexes with metal ions also enhances its catalytic activity in various reactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound, known for its high nucleophilicity and basicity.
Quinuclidine: A structurally similar compound with one nitrogen atom replaced by a carbon atom.
Triethylenediamine (TEDA): Another name for DABCO, used interchangeably in some contexts.
Uniqueness
1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is unique due to its long alkyl chain, which imparts amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, such as in detergents and emulsifiers .
Properties
CAS No. |
62634-14-4 |
|---|---|
Molecular Formula |
C20H41ClN2 |
Molecular Weight |
345.0 g/mol |
IUPAC Name |
1-tetradecyl-4-aza-1-azoniabicyclo[2.2.2]octane;chloride |
InChI |
InChI=1S/C20H41N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-18-14-21(15-19-22)16-20-22;/h2-20H2,1H3;1H/q+1;/p-1 |
InChI Key |
DDRGJXHGWUWUQJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]12CCN(CC1)CC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)
![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)
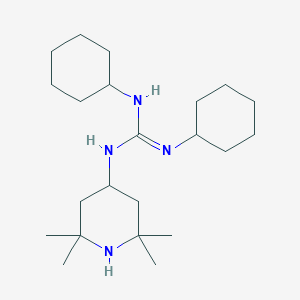
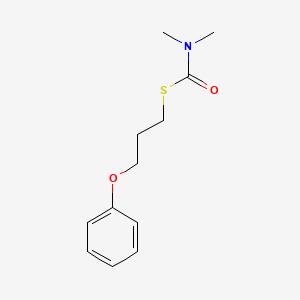
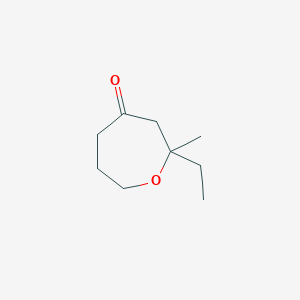
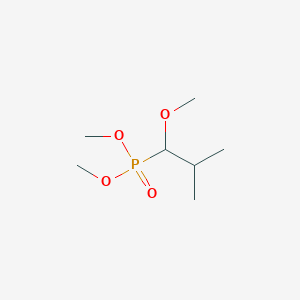
![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)

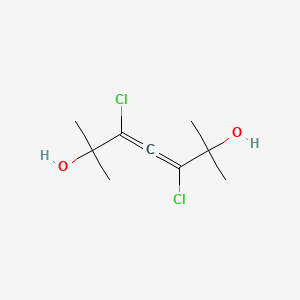
![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)

